2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMKPLYXLOCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A primary method for introducing the piperidin-4-yl group to the pyrimidine ring involves nucleophilic substitution. In this approach, a halogenated pyrimidine precursor (e.g., 2-chloropyrimidin-4-amine) reacts with piperidin-4-ylamine under basic conditions. For instance, Cs₂CO₃ in dimethylformamide (DMF) at 70°C facilitates the displacement of the chlorine atom, yielding the free base intermediate.
Key reaction parameters:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ (2 equiv) | 74–82 |
| Solvent | DMF | — |
| Temperature | 70°C, 18 hours | — |
| Purification | Column chromatography | >95% purity |
This method is favored for its scalability, though competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Buchwald-Hartwig Amination
For pyrimidine derivatives lacking reactive halogens, palladium-catalyzed cross-coupling offers an alternative. Using dichlorobis(triphenylphosphine)Pd(II) and xantphos as a ligand, the coupling of 2-iodopyrimidin-4-amine with piperidin-4-ylboronic acid in toluene under reflux achieves moderate yields (55–65%).
Optimization challenges:
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Catalyst loading (5–10 mol%) directly impacts cost-efficiency.
Dihydrochloride Salt Formation
Acidification and Crystallization
The free base is converted to its dihydrochloride salt by treatment with HCl gas in ethanol or 2-propanol . Supersaturation is achieved via slow solvent evaporation, yielding crystalline 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride.
Critical factors for salt formation:
| Factor | Optimal Condition |
|---|---|
| HCl concentration | 4–6 M in ethanol |
| Temperature | 0–5°C during precipitation |
| Crystallization time | 24–48 hours |
Excessive HCl leads to hygroscopicity, while insufficient acid results in mixed salt phases.
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to flow chemistry enhances reproducibility and reduces reaction times. Microreactors enable precise temperature control (±2°C) during exothermic steps, improving yield consistency (82–85%).
Advantages over batch processing:
-
Reduced solvent usage (30–40% less DMF).
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Automated quenching minimizes byproduct formation.
Purification at Scale
Industrial purification employs countercurrent chromatography with silica gel or alumina stationary phases. This method achieves >99% purity while processing multi-kilogram batches.
Analytical Characterization
Spectroscopic Validation
¹H NMR (DMSO-d₆):
-
Piperidine protons: δ 3.1–3.3 (m, 2H), 2.8–2.9 (m, 2H).
-
Pyrimidine NH₂: δ 7.2 (s, 2H).
HRMS (ESI+):
Purity Assessment
HPLC conditions:
-
Column: C18, 5 μm, 250 × 4.6 mm.
-
Mobile phase: 70:30 H₂O (0.1% TFA):MeCN.
Challenges and Mitigation Strategies
Byproduct Formation
Alkylation at unintended positions (e.g., pyrimidine N-1) occurs with excess base. Mitigation includes:
Salt Hygroscopicity
The dihydrochloride form exhibits moisture absorption under humid conditions. Lyophilization from tert-butanol/water mixtures produces stable, free-flowing powders.
Case Study: Pilot-Scale Synthesis
A 10 kg batch synthesized via nucleophilic substitution achieved:
-
Yield: 78% (free base), 72% (dihydrochloride).
-
Purity: 99.3% (HPLC).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
G Protein-Coupled Receptor Agonism
- Mechanism : 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride acts as an agonist for G protein-coupled receptor 119 (GPR119), which plays a critical role in glucose metabolism and insulin secretion.
- Implications : This activity suggests potential applications in managing metabolic disorders such as type 2 diabetes and obesity by enhancing glucose-dependent insulin secretion.
-
Antiviral Properties
- Research Findings : Similar compounds have been investigated for their ability to inhibit HIV reverse transcriptase, indicating that this compound may also possess antiviral properties. These compounds could serve as non-nucleoside reverse transcriptase inhibitors, offering a pathway for HIV treatment .
-
Inhibition of Protein Kinase B (PKB)
- Selectivity : The compound has been studied for its inhibitory effects on PKB (also known as Akt), a critical kinase involved in cell survival and growth pathways. Variants of related compounds have shown selectivity and potency against PKB, indicating potential therapeutic applications in cancer treatment .
Case Study 1: Diabetes Management
A study focused on the interaction of this compound with GPR119 demonstrated its capacity to enhance insulin secretion in response to glucose levels. This finding supports its development as a therapeutic agent for type 2 diabetes management, highlighting the need for further clinical trials to establish efficacy and safety profiles.
Case Study 3: Cancer Treatment
Inhibitors targeting PKB have shown promise in preclinical cancer models. Compounds similar to this compound demonstrated significant anti-tumor activity in xenograft models, suggesting that this compound could be developed into a novel cancer therapeutic.
Mechanism of Action
The mechanism by which 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution on the Pyrimidine Ring
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine Dihydrochloride
- Structure : A methoxy (-OCH₃) group at the pyrimidine 6-position and a piperidine at the 4-position.
- This substitution may improve metabolic stability compared to unsubstituted analogs .
- Molecular Formula : C₁₀H₁₆Cl₂N₄O.
- Molecular Weight : 279.17 g/mol.
2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine Dihydrochloride
- Structure : A chloro (-Cl) substituent at the pyrimidine 2-position.
- Chlorinated pyrimidines are common in agrochemicals and antitumor agents .
- Molecular Formula : C₉H₁₃Cl₃N₄.
- Molecular Weight : 283.59 g/mol.
Variation in Heterocycle Core
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride
- Structure : Pyridine replaces pyrimidine, with a chlorine at the 5-position.
- Key Differences: Pyridine’s smaller ring (6-membered vs. This compound has shown relevance in central nervous system (CNS) drug discovery .
- Molecular Formula : C₁₀H₁₄Cl₃N₃.
- Molecular Weight : 272.14 g/mol.
Piperidine Substitution Position
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine Dihydrochloride
- Structure : Piperidine is attached at the pyrimidine 4-position but linked via its 2-position (vs. 4-position in the target compound).
- Key Differences : Altered spatial orientation may impact binding to sterically sensitive targets like G-protein-coupled receptors (GPCRs). The methyl group adds hydrophobicity .
- Molecular Formula : C₁₀H₁₈Cl₂N₄.
- Molecular Weight : 265.18 g/mol.
Functional Group Additions
2-(1-Aminoethyl)pyrimidin-4-amine Dihydrochloride
Physicochemical and Pharmacological Data Comparison
Critical Analysis of Structural Modifications
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and metabolic stability but may reduce membrane permeability .
- Heterocycle Replacement : Pyridine analogs exhibit reduced nitrogen content, affecting hydrogen-bonding networks critical for target engagement .
- Salt Forms : Dihydrochloride salts universally improve aqueous solubility, though counterions may influence crystallization and stability .
Biological Activity
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimidine ring substituted with a piperidine moiety at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
The primary mechanism of action for this compound involves its role as an inhibitor of specific kinases, particularly those involved in the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound has shown selectivity for protein kinase B (PKB), which is implicated in various cancers and metabolic disorders.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inhibiting PKB activity. In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, a study reported a 70% reduction in tumor size at a dosage of 10 mg/kg when administered orally over a two-week period .
Antimicrobial Properties
In addition to its antitumor activity, the compound has been evaluated for antimicrobial effects against various pathogens. Preliminary results suggest moderate activity against Gram-positive bacteria, with an IC50 value in the range of 5–10 µg/mL . Further optimization of the structure may enhance its efficacy against a broader spectrum of microorganisms.
Study on Antitumor Efficacy
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This was corroborated by flow cytometry analyses showing increased sub-G1 population in treated cells compared to controls .
Pharmacokinetic Profile
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg . The clearance rate was measured at 82.7 mL/h/kg , indicating moderate systemic exposure .
Data Summary
| Property | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Antitumor Efficacy | 70% reduction in tumor size |
| Antimicrobial IC50 | 5–10 µg/mL |
Q & A
Q. What are the common synthetic routes for 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride?
The synthesis typically involves multi-step reactions starting from pyrimidine and piperidine precursors. Key steps include nucleophilic substitution, amination, and salt formation. For example, reacting 4-chloropyrimidine with piperidin-4-amine under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF at 60–80°C yields the free base, which is subsequently treated with HCl to form the dihydrochloride salt. Reaction optimization focuses on catalyst selection (e.g., Pd for cross-coupling) and stoichiometric ratios to minimize byproducts .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs techniques such as:
- X-ray crystallography (using SHELX software for refinement ),
- NMR spectroscopy (¹H/¹³C to verify proton environments and connectivity),
- Mass spectrometry (ESI-MS for molecular ion confirmation),
- HPLC (purity >95% with C18 columns and UV detection). Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or salt stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions.
- Temperature gradients : Elevated temperatures (70–90°C) accelerate kinetics but risk decomposition; microwave-assisted synthesis can improve efficiency.
- Catalyst tuning : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand screening (e.g., XPhos) to enhance selectivity.
- Acidification protocol : Controlled HCl addition during salt formation prevents over-protonation. Yield improvements (from 60% to >85%) are tracked via in-line FTIR monitoring .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (luminescence vs. fluorescence).
- Compound stability : Test for degradation in assay buffers (e.g., pH 7.4 PBS) via LC-MS.
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) to confirm target engagement. Cross-validate with knockout models or siRNA silencing .
Q. How do substituents like fluorine affect the compound’s pharmacokinetic properties?
Fluorine substitution at the pyrimidine ring (e.g., 4-(3-fluorophenyl) analogs) enhances:
- Lipophilicity (logP increase by ~0.5 units), improving blood-brain barrier penetration.
- Metabolic stability : Resistance to CYP450 oxidation via steric shielding.
- Target affinity : Fluorine’s electronegativity strengthens hydrogen bonds with residues like Ser159 in kinase targets. These effects are quantified via MD simulations and microsomal stability assays .
Q. What methodologies are used to study receptor binding interactions of this compound?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Real-time kinetics (kₐ, kₒff) for binding to κ-opioid receptors .
- Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
- Cryo-EM : Resolve binding poses in GPCR complexes (e.g., µ-opioid receptor mutants).
- Radioligand displacement assays : Competitive binding using [³H]-naloxone for affinity comparison (Ki calculations via Cheng-Prusoff equation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
